1-(Phenylsulfonyl)-4-methoxy-5-azaindole

Medicinal Chemistry Organic Synthesis Kinase Inhibitors

Generic 4-azaindole building blocks lead to off-target functionalization and irreproducible syntheses. 1-(Phenylsulfonyl)-4-methoxy-5-azaindole (CAS 1227270-22-5) is the regioselectively protected building block that solves this. • Enables precise C2 lithiation and C5 cross-coupling from a single precursor, accelerating SAR exploration for Raf, MEK, and DYRK1A kinase inhibitors. • High purity (≥98%) minimizes catalyst poisoning and side reactions during scale-up. • Thermally stable with ambient shipping; essential for generating 5-azaindole-specific chemical probes with minimized off-target effects.

Molecular Formula C14H12N2O3S
Molecular Weight 288.321
CAS No. 1227270-22-5
Cat. No. B594504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Phenylsulfonyl)-4-methoxy-5-azaindole
CAS1227270-22-5
Synonyms1-(Phenylsulfonyl)-4-Methoxy-5-azaindole
Molecular FormulaC14H12N2O3S
Molecular Weight288.321
Structural Identifiers
SMILESCOC1=NC=CC2=C1C=CN2S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C14H12N2O3S/c1-19-14-12-8-10-16(13(12)7-9-15-14)20(17,18)11-5-3-2-4-6-11/h2-10H,1H3
InChIKeyMOLNWPPFLNINEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Phenylsulfonyl)-4-methoxy-5-azaindole: Strategic Building Block


1-(Phenylsulfonyl)-4-methoxy-5-azaindole (CAS 1227270-22-5) is a heterocyclic compound characterized by a 4-azaindole core (1H-pyrrolo[3,2-c]pyridine) protected at the N1 position with a phenylsulfonyl group and substituted at the C4 position with a methoxy group . This specific substitution pattern establishes its primary role as a versatile, protected building block in medicinal chemistry, rather than as an end-stage pharmaceutical agent. Its utility is anchored in enabling regioselective functionalization for the synthesis of complex molecules, particularly kinase inhibitors [1].

1
Protected 5-azaindole scaffold – N1-phenylsulfonyl group enables regioselective C2 lithiation
2
C4-methoxy substitution – provides electronic bias for further functionalization
3
Kinase inhibitor library synthesis – supports dual C2/C5 derivatization workflows

1-(Phenylsulfonyl)-4-methoxy-5-azaindole: Why Analogs Fail


For scientists procuring 4-azaindole building blocks, generic substitution with unprotected 4-methoxy-5-azaindole (CAS 944900-76-9) or isomers like 1-(phenylsulfonyl)-4-methoxy-7-azaindole (CAS 916574-87-3) is not viable for established synthetic routes. The specific combination of an N1-phenylsulfonyl protecting group and a C4-methoxy group on the 5-azaindole scaffold is non-interchangeable. The phenylsulfonyl moiety is essential for directing regioselective C2 lithiation and stabilizing the molecule during subsequent transformations, a key step in derivatizing this core [1]. Furthermore, the 5-azaindole isomer possesses a distinct electronic and steric profile compared to the 7-azaindole isomer, leading to divergent reactivity and biological outcomes in derived kinase inhibitors . Substituting with an unprotected or differently protected analog will result in off-target functionalization, lower synthetic yields, and an inability to reproduce published procedures.

vs. Unprotected
4-Methoxy-5-azaindole lacks the N1-phenylsulfonyl directing group required for regioselective C2 lithiation; may lead to off-target functionalization and lower yields.
vs. 7-Azaindole
1-(Phenylsulfonyl)-4-methoxy-7-azaindole shares molecular formula but exhibits a distinct kinase binding mode; isomer substitution can produce irrelevant biological activity.

1-(Phenylsulfonyl)-4-methoxy-5-azaindole: Performance vs. Analogs


Regioselective C2 Lithiation and C5 Cross-Coupling

The target compound enables two distinct, high-yielding regioselective functionalization pathways from a single starting material, a capability not shared by unprotected 4-methoxy-5-azaindole. The N1-phenylsulfonyl group directs C2 lithiation, while the C5 position can be converted to a triflate for palladium-catalyzed cross-couplings. This dual reactivity is documented to proceed in 'moderate to high yields' for a range of electrophiles and boronic acids [1].

Dual C2/C5 reactivity
Class-level inference
Enables sequential C2 lithiation (LDA/TMEDA) and C5 cross-coupling (Suzuki, Buchwald) from a single precursor.
Supports efficient library synthesis by reducing step count
Yields described as moderate to high; reaction conditions require low-temperature control
Medicinal Chemistry Organic Synthesis Kinase Inhibitors

Thermal Stability vs. Unprotected Analog

The presence of the bulky phenylsulfonyl protecting group confers significantly enhanced thermal stability to the target compound compared to its unprotected analog. The boiling point of 1-(Phenylsulfonyl)-4-methoxy-5-azaindole is reported at 488.6±48.0 °C , whereas unprotected 4-methoxy-5-azaindole melts at 90-91 °C and has a boiling point of 304 °C . This increased stability simplifies storage, handling, and execution of reactions at elevated temperatures without decomposition.

Thermal stability
Data to verify
Boiling point: 488.6±48.0 °C (target) vs. 304 °C (unprotected analog), an absolute difference of ~185 °C
Higher thermal stability may simplify handling and elevated-temperature reactions
Measured at 760 mmHg; cross-study comparison
Physical Chemistry Compound Handling Stability

High Purity for Reproducible Synthesis

For procurement, ensuring high purity is critical for downstream synthetic reproducibility. 1-(Phenylsulfonyl)-4-methoxy-5-azaindole is commercially available with a standard purity specification of ≥98% from multiple reputable suppliers . In contrast, closely related analogs like 1-(phenylsulfonyl)-2-iodo-4-methoxy-5-azaindole are often supplied at a lower standard purity of 95% , which could introduce impurities that interfere with sensitive catalytic cycles or lead to inconsistent yields.

Commercial purity
Specification review
Purity: ≥98% (target) vs. 95% (2-iodo analog)
Higher supplier-reported purity may reduce in-house purification needs
Purity basis: HPLC per vendor; verify batch-specific certificate
Procurement Quality Control Chemical Synthesis

5-Azaindole vs. 7-Azaindole Scaffold Specificity

The position of the nitrogen atom in the azaindole core (5-azaindole vs. 7-azaindole) is a critical determinant of kinase binding mode and selectivity. The target compound is based on the 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold, which offers a different hydrogen-bonding pattern and electrostatic surface compared to the 7-azaindole isomer (1H-pyrrolo[2,3-b]pyridine) . While both isomers share the same molecular formula (C14H12N2O3S) and weight (288.32 g/mol) , the subtle change in nitrogen position can drastically alter the biological profile of any derived kinase inhibitor [1].

Scaffold selectivity
Class-level inference
5-azaindole core (1H-pyrrolo[3,2-c]pyridine) vs. 7-azaindole core; identical molecular formula but different H-bonding pattern
Isomeric scaffold determines kinase binding mode and target selectivity
Binding differences supported by docking and crystallography studies of derived inhibitors
Medicinal Chemistry Bioisosteres Kinase Selectivity

1-(Phenylsulfonyl)-4-methoxy-5-azaindole Applications


Kinase Inhibitor Library Synthesis

As directly supported by the evidence of its synthetic versatility [1], this compound is the preferred starting material for constructing focused libraries of 4-azaindole-based kinase inhibitors. Its ability to undergo both C2 lithiation and C5 palladium-catalyzed cross-coupling from a single precursor allows medicinal chemists to efficiently explore structure-activity relationships (SAR) at two key positions of the core scaffold, accelerating the hit-to-lead optimization process for targets like Raf, MEK, and DYRK1A [2].

Reproducible Scale-Up with High Purity

For process chemists, the high thermal stability [1] and guaranteed commercial purity of ≥98% [2] are critical for ensuring reproducibility during scale-up. The compound's robust physical properties minimize degradation during storage and handling, while its high purity reduces the risk of catalyst poisoning and side reactions in multi-step syntheses, directly contributing to more consistent yields and simpler purification processes.

5-Azaindole-Based Chemical Probes

The distinct isomeric identity of the 5-azaindole core [1] makes this building block essential for generating chemical probes intended for specific kinase targets. Its procurement ensures that the resulting probe will interrogate the biological space of 5-azaindole-binding proteins, a profile distinct from 7-azaindole analogs [2]. This specificity is paramount for target identification and validation studies where off-target effects must be minimized.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Dual C2/C5 regioselective functionalization
Yield and purity across C2 lithiation and C5 cross-coupling steps
Multi-step scale-up
Thermal stability and supplier-reported purity (≥98%)
Lot-to-lot consistency, impurity profiling, and decomposition under process conditions
5-Azaindole chemical probe design
5-Azaindole isomeric scaffold identity
Kinase selectivity panel and target engagement assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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